Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate
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Overview
Description
Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a dimethyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,2-dimethyloxane-4-carboxylate with an amine source under suitable conditions. One common method involves the use of tert-butyl chloroformate and an amine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylate group can interact with metal ions and other cofactors, influencing the overall biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-2,2-dimethyloxane-4-carboxylate
- Tert-butyl 4-amino-2,2-dimethylpentanoate
- Tert-butyl 4-amino-2,2-dimethylhexanoate
Uniqueness
Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the same oxane ring. This structural feature allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)12(13)6-7-15-11(4,5)8-12/h6-8,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPROCCOSMBCIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C(=O)OC(C)(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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